Bis[(R)-1-phenylethyl]amine Outperforms Mono-α-phenylethylamino Auxiliary in Diastereoselective Enolate Alkylation
In the lithium enolate alkylation of chiral β-aminopropionic acid derivatives, the C₂-symmetric bis[α-phenylethyl]amide auxiliary (derived from (+)-Bis[(R)-1-phenylethyl]amine) provides significantly higher stereoinduction than the C₁-symmetric mono-α-phenylethylamino group. The (R,R)-2-Li enolate gave 80% diastereoselectivity (ds) in the methylation reaction, whereas the mono-substituted ester enolate (S)-3-Li yielded only 65% ds under identical standard conditions (THF, −78 °C) [1]. The matched double-stereoinduction system (R,R,S)-11-Li further elevated ds to 89% [1].
| Evidence Dimension | Diastereoselectivity (% ds) in enolate methylation |
|---|---|
| Target Compound Data | 80% ds (R,R)-2-Li enolate; 89% ds for matched (R,R,S)-11-Li enolate |
| Comparator Or Baseline | Mono-α-phenylethylamino ester enolate (S)-3-Li: 65% ds (standard conditions); improved to 81% ds with 3 equiv. HMPA |
| Quantified Difference | Δ = 15 percentage points higher ds for bis-auxiliary vs. mono-auxiliary under standard conditions; up to 89% ds achievable with matched double-induction |
| Conditions | THF, −78 °C; methylation with alkyl halide; lithium enolate generated with LDA |
Why This Matters
A 15–24 percentage point ds advantage translates directly to higher yields of the desired diastereomer and reduced purification burden, making this auxiliary the rational choice for enantiopure β-amino acid synthesis.
- [1] Gutierrez-Garcia, V. M., Lopez-Ruiz, H., Reyes-Rangel, G., & Juaristi, E. (2001). Enantioselective synthesis of β-amino acids. Part 11: Diastereoselective alkylation of chiral derivatives of β-aminopropionic acid containing the α-phenethyl group. Tetrahedron, 57(30), 6487–6496. View Source
